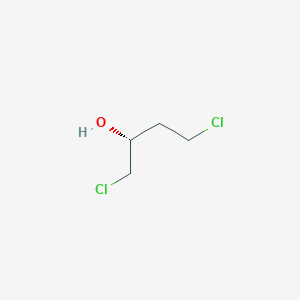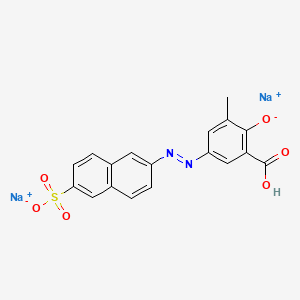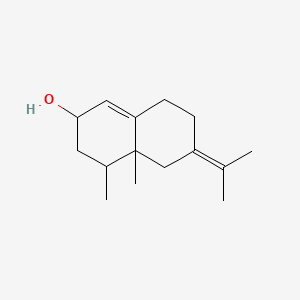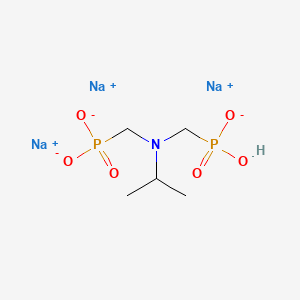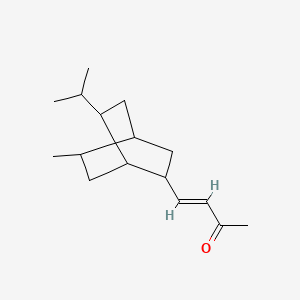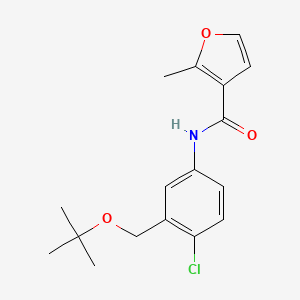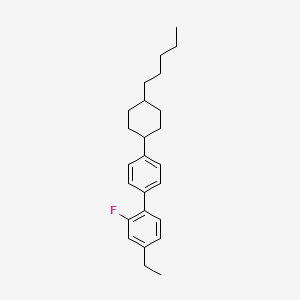
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- is an organic compound with the molecular formula C19H23N It is a derivative of benzenemethanamine, characterized by the presence of two phenyl groups and a propyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- typically involves the reaction of benzenemethanamine with appropriate reagents to introduce the alpha,alpha-diphenyl and N-propyl groups. One common method is the reductive amination of benzophenone with propylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalytic hydrogenation and other advanced techniques may be employed to optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds.
Applications De Recherche Scientifique
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, alpha,alpha-diphenyl-: Lacks the N-propyl group, resulting in different chemical properties and reactivity.
Benzenemethanamine, alpha-methyl-: Contains a methyl group instead of the diphenyl groups, leading to distinct chemical behavior.
Benzenemethanamine, N,N-dimethyl-: Features dimethyl groups on the nitrogen atom, affecting its reactivity and applications.
Uniqueness
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- is unique due to the presence of both diphenyl and propyl groups, which confer specific chemical properties and potential applications not found in similar compounds. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
7370-50-5 |
|---|---|
Formule moléculaire |
C22H23N |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-tritylpropan-1-amine |
InChI |
InChI=1S/C22H23N/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,23H,2,18H2,1H3 |
Clé InChI |
ZUDZCXHFTNLUOE-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


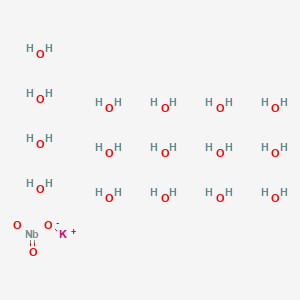
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

